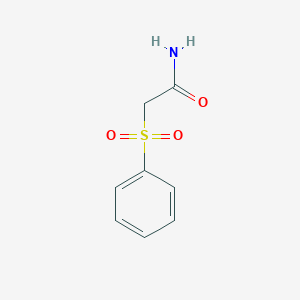

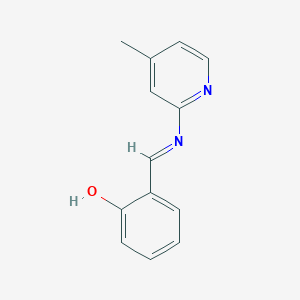

2-(Benzenesulfonyl)acetamide

説明

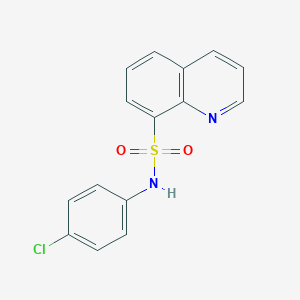

The compound 2-(Benzenesulfonyl)acetamide is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The benzenesulfonamide moiety is a common feature in molecules that have been evaluated for their potential as inhibitors of carbonic anhydrases (CAs), enzymes that are crucial for physiological processes and are expressed in both humans and pathogenic bacteria .

Synthesis Analysis

The synthesis of derivatives of 2-(Benzenesulfonyl)acetamide, particularly thio- and seleno-acetamides, has been reported. These compounds have been designed and synthesized to act as inhibitors of human carbonic anhydrase isoforms, which are implicated in diseases such as glaucoma and cancer . The synthesis process involves the introduction of thio- or seleno-groups to the benzenesulfonamide structure, aiming to enhance the inhibitory activity and selectivity towards specific isoforms of carbonic anhydrases.

Molecular Structure Analysis

The molecular structure of related acetamides has been studied using crystallography. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation of the 2-acetylaminoacetamide moiety, with varying interplanar angles between the amide groups in different derivatives . These structural details are crucial as they can influence the biological activity and interaction with target enzymes.

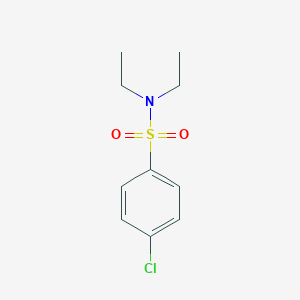

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives with primary amines has been utilized for analytical purposes. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, a related compound, reacts specifically with primary amines at room temperature, which has been applied in the derivatization of amines for gas chromatography with electron-capture detection . This demonstrates the chemical versatility of benzenesulfonamide derivatives in forming stable products with amines, which can be useful in various analytical techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzenesulfonyl)acetamide derivatives, such as solubility, stability, and hydrogen bonding capacity, are influenced by their molecular structure. The presence of hydrogen bonds and packing interactions in the crystal structures of related compounds suggests that these molecules can form planar hydrophilic and hydrophobic areas, which are important for their biological activity and interaction with enzymes . The stability and gas chromatographic properties of the derivatives also highlight their potential for use in analytical chemistry .

将来の方向性

The future research directions for 2-(Benzenesulfonyl)acetamide could involve exploring its potential applications in various fields. For instance, its ability to inhibit carbonic anhydrase IX could be further investigated for potential use in cancer treatment . Additionally, its reactivity with other compounds could be studied to develop new synthesis methods .

特性

IUPAC Name |

2-(benzenesulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNWTGTRVZBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365241 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzenesulfonyl)acetamide | |

CAS RN |

35008-50-5 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)

![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)

![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)